molecular formula C11H8Cl2N2OS B2637410 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 31119-04-7

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2637410
CAS No.: 31119-04-7
M. Wt: 287.16
InChI Key: MHDVQRWAECSACO-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative incorporating a 1,3-thiazole ring, a scaffold recognized in medicinal chemistry for its diverse biological potential. This compound is of significant interest in pharmacological research, particularly as a prospective agent against microbial and proliferative diseases. Thiazole-containing compounds like this one are investigated for their ability to disrupt bacterial lipid biosynthesis, providing a potential mechanism for their antimicrobial activity against a range of Gram-positive and Gram-negative pathogens . Furthermore, structural analogues of this compound have demonstrated promising in vitro antiproliferative effects against specific cancer cell lines, such as breast adenocarcinoma (MCF7), making it a candidate for oncological research . The molecular architecture of this compound, featuring an amide linkage and a dichlorophenyl-thiazole core, is considered a useful template for designing novel ligands that can interact with key biological targets. This makes it a valuable building block for constructing more complex molecules and a lead compound for rational drug design in the development of new anti-infective and anticancer agents .

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6(16)14-11-15-10(5-17-11)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDVQRWAECSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacteria and fungi:

  • Bacterial Inhibition : In vitro studies revealed potent activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antibacterial potential.
  • Fungal Activity : The compound has also been tested against fungal strains, showing effectiveness in inhibiting growth and suggesting potential as an antifungal agent.

2. Anticancer Properties
Research indicates that this compound may inhibit pathways involved in cancer progression:

  • Cell Line Studies : Various cell lines have been used to evaluate the anticancer effects of this compound. Results suggest that it can induce apoptosis in cancer cells and inhibit tumor growth.
  • Mechanism of Action : The thiazole moiety likely interacts with specific molecular targets involved in cell signaling pathways related to cancer proliferation.

Medicinal Chemistry Applications

This compound serves as a lead compound for developing new pharmaceuticals:

  • Drug Development : Its structural characteristics make it suitable for further modifications aimed at enhancing biological efficacy and selectivity against specific targets in disease pathways.
  • Enzyme Inhibition Studies : Interaction studies focus on binding affinity to various biological targets, elucidating mechanisms by which the compound exerts its effects.

Industrial Applications

This compound can be utilized in the development of new materials with specific properties:

  • Polymer Chemistry : It may act as a building block in synthesizing more complex molecules used in coatings and other industrial applications.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated significant inhibition compared to control groups.
    • Suggested potential for developing new antimicrobial agents.
  • Anticancer Research :
    • Evaluated on multiple cancer cell lines.
    • Findings showed induction of apoptosis and reduced cell viability.
    • Highlighted the need for further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Conformational Effects

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Difference: Chlorine atoms at the 2,6-positions of the phenyl ring vs. 2,5-positions in the target compound. Conformation: The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, influencing intermolecular N–H⋯N hydrogen bonding and crystal packing stability . Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole .
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine ():

    • Structural Difference : Pyridin-3-amine replaces the acetamide group, and chlorine atoms are at 3,4-positions on the phenyl ring.
    • Implications : The pyridine group may enhance hydrogen bonding or π-π stacking, altering target selectivity .

Functional Group Modifications

  • Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) (): Structural Difference: Polar 4-hydroxy-3-methoxyphenyl substituent instead of dichlorophenyl. Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), highlighting how electron-donating groups modulate cyclooxygenase inhibition .
  • N-[4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl]acetamide Derivatives (): Example: Compound 13 (2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide). Activity: Demonstrated α-glucosidase inhibitory activity (yield: 64%, m.p.: 216–220°C), suggesting enhanced solubility and target engagement compared to non-coumarin analogs .

Complex Derivatives and Pharmacokinetic Implications

  • N-[4-(2,5-Dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide ():
    • Structural Complexity : Incorporates a phenyl group at the 5-position of thiazole and an ethylsulfonyl group.
    • Molecular Weight : C₂₅H₂₀Cl₂N₂O₃S₂ (MW: 539.47 g/mol), significantly larger than the target compound.
    • Implications : The sulfonyl group may improve metabolic stability or binding affinity through polar interactions .

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound Not reported 2,5-Dichlorophenyl, acetamide
2-(2,6-Dichlorophenyl)-analog () 489–491 2,6-Dichlorophenyl
Compound 13 () 216–220 Coumarin, 2,4-dichloro
  • Higher melting points in dichlorophenyl analogs (e.g., 489–491°C) suggest stronger crystal lattice interactions due to halogen bonding .

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3OSC_{11}H_{9}Cl_{2}N_{3}OS. The compound features a thiazole ring and a dichlorophenyl group, which are essential for its biological properties. The presence of these structural components allows for interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth. In vitro studies have shown that it can effectively reduce the viability of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases—critical enzymes in the apoptotic pathway. For instance, studies comparing this compound with established chemotherapeutic agents like doxorubicin demonstrated its ability to enhance caspase activity in breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3) .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in critical biological pathways. This inhibition can lead to decreased proliferation of cancer cells and enhanced apoptotic signaling.

Table 1: Summary of Biological Activities

Activity Effect Cell Lines/Pathogens Studied
AntimicrobialInhibition of bacterial growthVarious pathogenic bacteria
AnticancerInduction of apoptosisMCF7 (breast cancer), PC3 (prostate cancer)
Enzyme InhibitionModulation of enzyme activitySpecific enzyme targets

Research Highlights

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Apoptosis Induction : A study conducted on MCF7 cells revealed that the compound significantly increased the activity of caspases 3 and 9, indicating its potential as an anticancer agent through apoptosis induction .
  • Enzyme Interaction Studies : Further investigations into its mechanism showed that the compound could bind to specific receptors involved in cell signaling pathways, potentially leading to therapeutic applications in cancer treatment.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide?

Answer:
The synthesis typically involves coupling a 2,5-dichlorophenyl-substituted thiazole precursor with an acetamide derivative. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones or via Hantzsch thiazole synthesis.
  • Acetamide functionalization : Reaction of the thiazole-2-amine intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization from solvents like dichloromethane/hexane mixtures to achieve >95% purity.

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 6.67–8.67 ppm, acetamide carbonyl at ~170 ppm) .
  • IR spectroscopy : Peaks at ~1714 cm1^{-1} (C=O stretch) and ~1253 cm1^{-1} (C-N stretch) validate functional groups .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How are crystallographic refinement protocols applied to resolve its molecular conformation?

Answer:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data using MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 123 K) to minimize thermal motion .
  • Refinement software : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or refined using riding models .
  • Validation : R-factor convergence (<0.05), electron density maps (e.g., absence of peaks >0.3 eÅ3^{-3}), and PLATON checks for symmetry errors .

Advanced: How does this compound modulate COX/LOX enzyme activity in pharmacological studies?

Answer:

  • Docking studies : Hydrophobic interactions between the dichlorophenyl group and enzyme active sites (e.g., COX-1/COX-2) stabilize binding .
  • In vitro assays : IC50_{50} values determined via enzyme inhibition assays (e.g., COX-2 selectivity with IC50_{50} ~9–11 μM) .
  • Anti-inflammatory models : In vivo efficacy validated using dorsal air pouch assays, measuring leukocyte migration and cytokine levels .

Basic: What is the proposed mechanism for its antimicrobial activity?

Answer:

  • Protein synthesis inhibition : The thiazole core disrupts bacterial ribosomal function, evidenced by reduced translation in E. coli growth assays .
  • Structure-activity relationship (SAR) : Chlorine atoms enhance lipophilicity, improving membrane penetration, while the acetamide group stabilizes target binding .

Advanced: How do structural modifications alter its pharmacological profile compared to analogs?

Answer:

  • Heterocyclic substitutions : Replacing the benzoxazole ring (e.g., with benzothiazole) alters electronic properties, affecting target selectivity (e.g., α-glucosidase vs. COX inhibition) .
  • Halogen positioning : 2,5-Dichloro substitution on the phenyl ring enhances antimicrobial potency versus mono-chloro analogs (e.g., MIC reduced by 4-fold against S. aureus) .
  • Side-chain variations : Ethylsulfonyl or phenoxy groups improve solubility and bioavailability in pharmacokinetic studies .

Basic: How is compound purity validated in preclinical studies?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention times compared to standards .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 287.15) .
  • Elemental analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

Advanced: How are data contradictions in bioactivity studies addressed?

Answer:

  • Assay variability : Replicate experiments under standardized conditions (e.g., fixed cell lines, serum-free media) .
  • Structural factors : Co-crystallization with target enzymes (e.g., 15-LOX) identifies binding pose discrepancies versus docking predictions .
  • Metabolic stability : Liver microsome assays assess if metabolite interference (e.g., dechlorination) alters observed activity .

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